molecular formula C10H11N3O B8408965 1-Phenylmethyleneamino-2-imidazolidinone

1-Phenylmethyleneamino-2-imidazolidinone

Cat. No. B8408965
M. Wt: 189.21 g/mol
InChI Key: LBJNUWMJUATOIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06083945

Procedure details

A stirring solution of 65 g (0.75 mole) of 2-imidazolidinone in 2000 ml of 2 N H2SO4 is cooled to SAC. A 53 g (0.77 mole) portion of NaNO2 is added portionwise, over a 15 minute period, maintaining the temperature at 0° C. The resulting mixture is stirred at 0° C. for 2 hours. A 108 g (1.65 mole) portion of zinc dust is added portionwise, over a 1 hour period, maintaining the temperature at 0° C. The reaction is stirred at 0° C. for 0.5 hour and then at ambient temperature for 1 hour. The excess zinc is removed by filtration. The filtrate is treated all at once, with a solution of 80 g (0.75 mole) of benzaldehyde, in 400 ml of S.D.A. #32 and the resulting mixture is stirred for 16 to 18 hours at ambient temperature. The solid is collected by filtration, washed with H2O, and air-dried to yield 124 g (87%) of 1-[(phenylmethylene)amino]-2-imidazolidinone.
Quantity
65 g
Type
reactant
Reaction Step One
Name
Quantity
2000 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
80 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:5][CH2:4][NH:3][C:2]1=[O:6].[N:7]([O-])=O.[Na+].[CH:11](=O)[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1>OS(O)(=O)=O.[Zn]>[C:12]1([CH:11]=[N:7][N:1]2[CH2:5][CH2:4][NH:3][C:2]2=[O:6])[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1 |f:1.2|

Inputs

Step One
Name
Quantity
65 g
Type
reactant
Smiles
N1C(NCC1)=O
Name
Quantity
2000 mL
Type
solvent
Smiles
OS(=O)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Three
Name
Quantity
80 g
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Zn]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The resulting mixture is stirred at 0° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature at 0° C
STIRRING
Type
STIRRING
Details
The reaction is stirred at 0° C. for 0.5 hour
Duration
0.5 h
WAIT
Type
WAIT
Details
at ambient temperature for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The excess zinc is removed by filtration
STIRRING
Type
STIRRING
Details
#32 and the resulting mixture is stirred for 16 to 18 hours at ambient temperature
Duration
17 (± 1) h
FILTRATION
Type
FILTRATION
Details
The solid is collected by filtration
WASH
Type
WASH
Details
washed with H2O
CUSTOM
Type
CUSTOM
Details
air-dried

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C=NN1C(NCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 124 g
YIELD: PERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.